Aslan003
概要
説明
ファルドドスタットは、ASLAN003としても知られており、ジヒドロオロト酸デヒドロゲナーゼ(DHODH)の経口活性で強力な阻害剤です。この酵素は、DNAおよびRNA合成に不可欠なデノボピリミジン生合成経路において重要な役割を果たします。 ファルドドスタットは、急性骨髄性白血病(AML)や脱毛症などの自己免疫疾患など、さまざまな疾患の治療において大きな可能性を示しています .
2. 製法
合成経路と反応条件: ファルドドスタットの合成は、市販の前駆体から開始される複数のステップからなります。主なステップには以下が含まれます。
コア構造の形成: ファルドドスタットのコア構造は、一連の縮合および環化反応によって合成されます。
官能基の修飾: 化合物の活性と選択性を高めるために、さまざまな官能基が導入されます。これには、ハロゲン化、アルキル化、アシル化などの反応が含まれます。
精製: 最終生成物は、再結晶およびクロマトグラフィーなどの技術を使用して精製され、高純度を実現します。
工業生産方法: 工業的な環境では、ファルドドスタットの生産は、高収率と高純度を確保するために最適化された反応条件を使用してスケールアップされます。これには以下が含まれます。
バッチ処理: 大規模反応器を使用して、バッチで合成を実行します。
連続フロー化学: より効率的な生産のために、連続フロー反応器を使用することができます。これにより、反応条件とスケーラビリティをより適切に制御できます。
作用機序
ファルドドスタットは、ピリミジンのデノボ合成に関与する酵素であるDHODHを阻害することによってその効果を発揮します。この経路をブロックすることにより、ファルドドスタットは、DNAおよびRNA合成に不可欠なピリミジンの利用可能性を低下させます。この阻害は、以下につながります。
細胞増殖の抑制: 特にがん細胞など、急速に増殖する細胞において。
アポトーシスの誘導: アポトーシス経路の活性化により、プログラムされた細胞死が起こります。
免疫応答のモジュレーション: 自己免疫疾患では、ファルドドスタットは免疫細胞の増殖と炎症性サイトカインの分泌を抑制することができます
6. 類似の化合物との比較
ファルドドスタットは、以下のような他のDHODH阻害剤と比較されます。
レフルノミド: 関節リウマチの治療に使用される、より古いDHODH阻害剤。ファルドドスタットはより強力で選択的です。
テリフルノミド: 多発性硬化症に使用される別のDHODH阻害剤。ファルドドスタットは、前臨床試験でより優れた有効性と安全性プロファイルを показало。
独自性: ファルドドスタットの高い効力、選択性、経口バイオアベイラビリティにより、さまざまな疾患の治療のための有望な候補となります。 アポトーシスを誘導し、免疫応答を調節する能力は、他のDHODH阻害剤とは一線を画しています .
生化学分析
Biochemical Properties
ASLAN003 functions by inhibiting dihydroorotate dehydrogenase, which is responsible for catalyzing the fourth step of the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in pyrimidine levels, which is essential for DNA and RNA synthesis. This compound interacts with various enzymes and proteins, including DHODH, and induces differentiation of AML cells by activating transcription factors such as AP-1. The compound also inhibits protein synthesis and triggers apoptotic pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In AML cell lines and primary AML blasts, this compound reduces cell proliferation and viability. It induces differentiation of leukemic cells, leading to an increase in the expression of myeloid markers such as CD11b. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating transcription factors and inhibiting protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dihydroorotate dehydrogenase, thereby inhibiting its activity. This inhibition leads to a decrease in pyrimidine synthesis, which is crucial for the proliferation of leukemic cells. This compound induces differentiation of AML cells by activating transcription factors such as AP-1 and repressing oncogenic transcription factors like HoxA9 and Gata1. The compound also triggers apoptotic pathways and inhibits protein synthesis, contributing to its anti-leukemic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on dihydroorotate dehydrogenase over extended periods. Long-term studies have shown that this compound consistently induces differentiation and reduces the proliferation of AML cells. Additionally, the compound has been observed to have a favorable toxicity profile, with no significant adverse effects on normal hematopoietic cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively induces differentiation and reduces leukemic burden without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, although it generally maintains a favorable safety profile. Studies have shown that this compound prolongs survival in AML xenograft mice and patient-derived xenograft models .
Metabolic Pathways
This compound is involved in the de novo pyrimidine synthesis pathway, where it inhibits dihydroorotate dehydrogenase. This inhibition leads to a reduction in pyrimidine levels, affecting DNA and RNA synthesis. The compound interacts with various enzymes and cofactors involved in this pathway, leading to changes in metabolic flux and metabolite levels. This compound also influences the expression of key transcription factors involved in myeloid differentiation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This compound accumulates in leukemic cells, where it exerts its inhibitory effects on dihydroorotate dehydrogenase. The compound’s distribution within tissues is influenced by its binding to specific proteins and its stability in the cellular environment .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. The compound is directed to the mitochondria, where dihydroorotate dehydrogenase is located. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. The compound’s activity and function are influenced by its localization within these specific compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Farudodstat involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure of Farudodstat is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity. This involves reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of Farudodstat is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch Processing: Large-scale reactors are used to carry out the synthesis in batches.
Continuous Flow Chemistry: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and scalability.
化学反応の分析
反応の種類: ファルドドスタットは、以下を含むさまざまな化学反応を受けます。
酸化: ファルドドスタットは、特定の条件下で酸化されて酸化誘導体になる可能性があります。
還元: 還元反応は、分子内の特定の官能基を変更できます。
置換: 求核置換反応および求電子置換反応は、官能基を導入または置換するために使用されます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、ハロゲン化アルキル、酸塩化物。
主な生成物: これらの反応から形成される主な生成物には、官能基が修飾されたファルドドスタットのさまざまな誘導体が含まれ、これらは構造活性相関を研究し、化合物の特性を最適化するために使用できます。
4. 科学研究への応用
ファルドドスタットは、科学研究において幅広い用途があります。
科学的研究の応用
Farudodstat has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of DHODH and its effects on pyrimidine biosynthesis.
Biology: Investigates the role of DHODH in cellular processes and its potential as a target for therapeutic intervention.
Medicine: Explores its efficacy in treating diseases like AML and autoimmune disorders.
Industry: Potential applications in the development of new drugs targeting DHODH and related pathways.
類似化合物との比較
Farudodstat is compared with other DHODH inhibitors, such as:
Leflunomide: An older DHODH inhibitor used in the treatment of rheumatoid arthritis. Farudodstat is more potent and selective.
Teriflunomide: Another DHODH inhibitor used for multiple sclerosis. Farudodstat has shown better efficacy and safety profiles in preclinical studies.
Uniqueness: Farudodstat’s high potency, selectivity, and oral bioavailability make it a promising candidate for treating various diseases. Its ability to induce apoptosis and modulate immune responses sets it apart from other DHODH inhibitors .
特性
IUPAC Name |
2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPATGZMNFWVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035688-66-4 | |
Record name | Aslan-003 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035688664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farudodstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16049 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1035688-66-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FARUDODSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58WE41H6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。